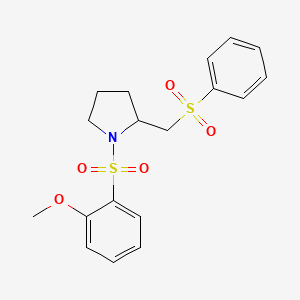
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Sulfonyl chlorides (e.g., methoxyphenylsulfonyl chloride and phenylsulfonyl chloride).
Reaction Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions
-
Formation of Pyrrolidine Ring:
Starting Materials: 1,4-diketones or 1,4-diamines.
Reaction Conditions: Cyclization reactions under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Sulfides.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulating biochemical pathways related to disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)piperidine: Similar structure but with a piperidine ring.
1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyridine: Similar structure but with a pyridine ring.
Uniqueness: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to its specific combination of functional groups and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-24-17-11-5-6-12-18(17)26(22,23)19-13-7-8-15(19)14-25(20,21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKEXVZEFFZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2632973.png)
![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)
![3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid](/img/structure/B2632979.png)
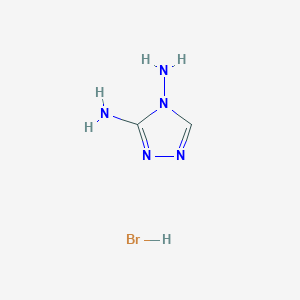
![3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2632981.png)
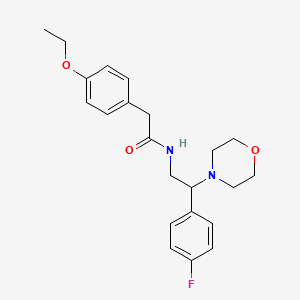
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)
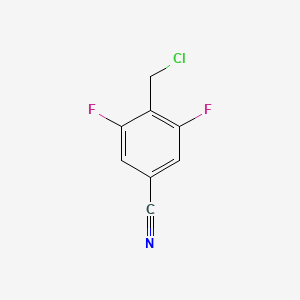
![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)
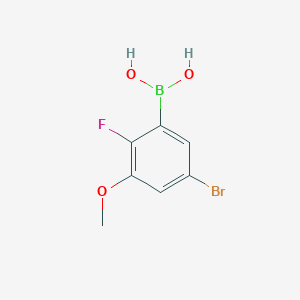
![3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2632988.png)
![4-fluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2632994.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2632995.png)
